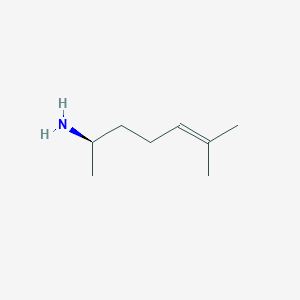

(2R)-6-Methyl-5-hepten-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1138544-97-4 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(2R)-6-methylhept-5-en-2-amine |

InChI |

InChI=1S/C8H17N/c1-7(2)5-4-6-8(3)9/h5,8H,4,6,9H2,1-3H3/t8-/m1/s1 |

InChI Key |

LINQVIAARQIDQJ-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)N |

Canonical SMILES |

CC(CCC=C(C)C)N |

Origin of Product |

United States |

Contextualization Within Chiral Amine Chemistry

Chiral amines are a critical class of organic compounds that are fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. Their importance stems from the stereospecific interactions they can engage in, which are crucial for biological activity. The "handedness," or chirality, of these molecules means that one enantiomer can have a desired therapeutic effect while the other may be inactive or even harmful.

(2R)-6-Methyl-5-hepten-2-amine, as a specific enantiomer, is a valuable chiral building block. Its primary amine group provides a reactive site for a multitude of chemical transformations, while the stereocenter at the C-2 position allows for the introduction of chirality into larger, more complex molecules. Researchers utilize such chiral amines as starting materials or as chiral auxiliaries to guide the stereochemical outcome of a reaction, ensuring the final product has the correct three-dimensional arrangement. The development of synthetic routes to enantiomerically pure amines like this compound is a significant focus in asymmetric synthesis, often employing methods like enzymatic resolution or asymmetric hydrogenation.

Significance of the Isoprenoid Moiety in Organic Synthesis and Biochemistry

The 6-methyl-5-heptenyl portion of the molecule is an isoprenoid moiety. Isoprenoids, also known as terpenoids, are a remarkably large and diverse class of natural products, with over 80,000 unique structures identified. nih.gov They are all biosynthetically derived from two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov

In biochemistry , isoprenoids are ubiquitous and essential for life, playing roles in everything from cell membrane structure (e.g., cholesterol) to electron transport chains (e.g., ubiquinone) and hormonal signaling. nih.govlibretexts.org The modular nature of their biosynthesis allows for the construction of complex carbon skeletons, which are then often further modified by enzymes to create a vast array of biologically active compounds. nih.gov

In organic synthesis , the isoprenoid unit within (2R)-6-Methyl-5-hepten-2-amine offers several advantages. It provides a lipophilic carbon chain that can be important for the solubility and transport properties of derivative molecules. The double bond in the isoprenoid tail is a functional handle that can be subjected to various chemical modifications, such as oxidation, reduction, or addition reactions, allowing for further diversification of the molecular structure. The gem-dimethyl group at the end of the chain is a characteristic feature of many terpenes and can influence the conformational properties of the molecule. The presence of this natural product-like fragment can be advantageous when designing molecules intended to interact with biological systems.

Historical Perspective of 2r 6 Methyl 5 Hepten 2 Amine Research

Research into (2R)-6-Methyl-5-hepten-2-amine is closely linked to the study of its corresponding ketone, 6-methyl-5-hepten-2-one (B42903) (sulcatone), and alcohol, (2R)-6-methyl-5-hepten-2-ol (sulcatol). Sulcatone is a naturally occurring compound found in the volatile oils of plants like citronella and lemongrass. nih.gov It serves as a key intermediate in the synthesis of various vitamins and fragrances. chemicalbook.com

The corresponding alcohol, sulcatol, gained significant attention as an aggregation pheromone of the ambrosia beetle, Gnathotrichus sulcatus. koreascience.kr The first synthesis of the optically pure enantiomers of sulcatol was reported in 1975 by Mori, starting from glutamic acid. koreascience.kr This pioneering work paved the way for numerous other synthetic approaches to both enantiomers of sulcatol. koreascience.kr

The amine, this compound, has been studied in various contexts, often as a derivative or metabolite. For instance, the racemic mixture, (2RS)-6-methylhept-5-en-2-amine, is known as Heptaminol (B132716) EP impurity A and is a metabolite of the drug Isometheptene (B1672259). pharmaffiliates.com The synthesis of the chiral amine often starts from the chiral alcohol, (2R)-6-methyl-5-hepten-2-ol, or through the asymmetric reduction of an imine derived from 6-methyl-5-hepten-2-one.

Scope and Objectives of Current Research Directions for 2r 6 Methyl 5 Hepten 2 Amine

Chemoenzymatic Approaches to Chiral Amine Synthesis

Chemoenzymatic methods, which combine the selectivity of enzymes with traditional chemical reactions, offer powerful pathways to enantiomerically pure amines. These strategies are prized for their high selectivity, mild reaction conditions, and environmentally friendly nature.

Reductive Amination Strategies for this compound Precursors

The direct enzymatic conversion of a ketone precursor, 6-methyl-5-hepten-2-one, to the corresponding chiral amine is a highly efficient approach. Amine transaminases (ATAs) are particularly well-suited for this transformation. diva-portal.orgnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. diva-portal.org

For the synthesis of this compound, an (R)-selective transaminase would be employed to asymmetrically aminate 6-methyl-5-hepten-2-one. The reaction equilibrium can be manipulated to favor product formation by using a high concentration of an amine donor, such as isopropylamine, or by removing the ketone byproduct. nih.gov

| Enzyme Type | Precursor | Amine Donor | Key Features |

| (R)-selective Amine Transaminase | 6-Methyl-5-hepten-2-one | Isopropylamine, Alanine | High enantioselectivity, mild conditions. nih.gov |

Biocatalytic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a widely used biocatalytic method for separating racemic mixtures. This technique involves the use of an enzyme that selectively reacts with one enantiomer of the racemic amine, allowing for the separation of the unreacted, enantiopure amine. Lipases are commonly used for this purpose, catalyzing the acylation of one enantiomer in the presence of an acyl donor.

For a racemic mixture of 6-methyl-5-hepten-2-amine, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-6-Methyl-5-hepten-2-amine unreacted and in high enantiomeric excess. The acylated (S)-amine can then be easily separated.

Whole-Cell Biotransformations for Stereoselective Production

Employing whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the in-situ regeneration of necessary cofactors. nih.gov Genetically engineered microorganisms, such as E. coli, can be designed to overexpress specific enzymes, like an (R)-selective amine transaminase. researchgate.net

These engineered cells are then used to directly convert 6-methyl-5-hepten-2-one into this compound. The reaction is typically performed in an aqueous medium under mild temperature and pH conditions, making it a sustainable and efficient production method. nih.gov Enzyme cascades within the whole cell can also be utilized to drive the reaction equilibrium towards the amine product. nih.gov

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful alternative to enzymatic methods for the synthesis of enantiomerically enriched compounds.

Chiral Ligand-Mediated Reductions

The asymmetric reduction of the precursor ketone, 6-methyl-5-hepten-2-one, to the corresponding chiral alcohol, (2R)-6-methyl-5-hepten-2-ol, is a key step. This alcohol can then be converted to the desired amine. This reduction can be achieved with high enantioselectivity using a metal catalyst, such as ruthenium or rhodium, coordinated to a chiral ligand. The resulting (2R)-alcohol can then be transformed into the amine via methods like the Mitsunobu reaction or by conversion to a sulfonate ester followed by nucleophilic substitution with an amine source.

Organocatalytic Routes to Chiral Amines

In recent years, organocatalysis has emerged as a significant tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals. Chiral phosphoric acids or other chiral Brønsted acids can be used to catalyze the asymmetric reduction of imines derived from 6-methyl-5-hepten-2-one. The imine is formed in situ, and its reduction, often using a Hantzsch ester as the hydride source, is directed by the chiral catalyst to produce the (R)-amine with high enantioselectivity.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal-catalyzed asymmetric synthesis represents a powerful and atom-economical approach for establishing chirality in amine synthesis. nih.gov These methods often employ chiral ligands to direct the stereochemical outcome of the reaction, leading to the desired enantiomer with high selectivity. While direct transition metal-catalyzed asymmetric synthesis of this compound is not extensively documented, general principles of asymmetric hydrogenation and amination are applicable.

Chiral amines are frequently synthesized via the asymmetric hydrogenation of prochiral imines, enamines, or enamides, utilizing catalysts based on rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands. nih.govacs.org For instance, rhodium complexes with chiral phosphine ligands like DIPAMP and ruthenium complexes with BINAP are commonly used for the asymmetric hydrogenation of enamines. youtube.com The choice of metal and ligand is crucial for achieving high enantioselectivity. acs.org

Another relevant strategy is the asymmetric allylic amination of olefins. louisiana.edu This method involves the direct functionalization of an allylic C-H bond. google.com Catalysts based on iridium, rhodium, and copper have been developed for this purpose. louisiana.edugoogle.comorganic-chemistry.org For example, iridium-catalyzed enantioselective allylic amination of allylic carbonates has been shown to produce branched chiral amines in high yields and enantioselectivity. organic-chemistry.org

Table 1: Examples of Transition Metal Catalysts in Asymmetric Amine Synthesis

| Catalyst System | Reaction Type | Substrate Type | Key Features |

| Rhodium/Chiral Phosphine (e.g., DIPAMP) | Asymmetric Hydrogenation | Enamine/Enamide | Directs hydrogenation to form a chiral center. youtube.com |

| Ruthenium/Chiral Phosphine (e.g., BINAP) | Asymmetric Hydrogenation | Enamine/Enamide | Offers alternative reactivity and selectivity to rhodium catalysts. youtube.com |

| Iridium/Chiral Phosphoramidite | Allylic Amination | Allylic Carbonate | Provides branched secondary and tertiary allylic amines with high regio- and enantioselectivity. organic-chemistry.org |

| Copper/Chiral Ligand | Allylic Amination | Olefin and Hydroxylamine | Utilizes an inexpensive copper catalyst for asymmetric allylic amination. louisiana.edugoogle.com |

Multi-Step Organic Synthesis of this compound

Multi-step synthesis provides a versatile platform to construct the target molecule from readily available starting materials through a sequence of well-established organic reactions.

Strategies Involving Allylic Amination

The synthesis of chiral allylic amines is a significant area of research due to the prevalence of this motif in bioactive molecules. louisiana.edu One prominent strategy is the Overman rearrangement, a nih.govnih.gov-sigmatropic rearrangement that converts an allylic alcohol into an allylic amine with excellent transfer of stereochemistry. youtube.com This approach avoids regioselectivity issues that can arise in other amination methods. youtube.com The synthesis would begin with the corresponding chiral allylic alcohol, which is then converted to a trichloroacetimidate (B1259523) before undergoing the rearrangement upon heating. youtube.com

Construction via Grignard Reagents and Imine Intermediates

The addition of organometallic reagents, such as Grignard reagents, to imines is a fundamental method for forming carbon-carbon bonds and creating new stereocenters. wiley-vch.de For the synthesis of this compound, a plausible route involves the reaction of a suitable Grignard reagent with a chiral imine or an imine bearing a chiral auxiliary. wiley-vch.deacs.org

A general approach would start with 6-methyl-5-hepten-2-one. chemicalbook.com This ketone can be converted to an imine, which is then reacted with a methyl Grignard reagent (CH₃MgBr). To control the stereochemistry, a chiral auxiliary can be attached to the imine nitrogen. acs.org The diastereoselective addition of the Grignard reagent sets the desired stereocenter, and subsequent removal of the chiral auxiliary yields the target amine. acs.org The electrophilicity of the imine can be enhanced by using an electron-withdrawing N-substituent, which facilitates the addition of the Grignard reagent. wiley-vch.de

A patent describes the synthesis of 2,6-dimethyl-5-heptenal (B93204) starting from 6-methyl-5-hepten-2-one. google.com This involves reduction to the corresponding alcohol, halogenation, and then a Grignard reaction, showcasing the utility of these reagents in modifying the carbon skeleton. google.com

Stereocontrolled Approaches from Chiral Pool Precursors

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for complex chiral molecules. algoreducation.comwikipedia.org This strategy is often efficient and cost-effective. algoreducation.com For the synthesis of this compound, a suitable chiral precursor like an amino acid or a terpene could be utilized. mdpi.comacs.org

For example, the synthesis of (R)-(-)-sulcatol (6-methyl-5-hepten-2-ol), the corresponding alcohol to the target amine, has been achieved from L-threonine, a chiral amino acid. koreascience.kr This alcohol could then potentially be converted to the amine via methods such as a Mitsunobu reaction with an appropriate nitrogen source or by conversion to a leaving group followed by nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent.

Purification and Enantiomeric Enrichment Techniques for this compound

After synthesis, purification and enantiomeric enrichment are often necessary to obtain the desired amine in high purity and as a single enantiomer.

Purification: Standard purification techniques such as distillation and chromatography are employed. For instance, 6-methyl-5-hepten-2-one, a precursor, is purified by vacuum fractionation. chemicalbook.com Column chromatography is also a common method for separating the desired product from reaction byproducts and starting materials. koreascience.kr

Enantiomeric Enrichment: When a synthesis produces a mixture of enantiomers (a racemate or an enantioenriched mixture), specific techniques are required to isolate the desired enantiomer.

Chiral Resolution: This classic method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. rsc.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. rsc.org After separation, the desired enantiomer of the amine can be liberated from the salt.

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction. rsc.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, enabling their separation. mdpi.com

The enantiomeric excess (ee), a measure of the purity of an enantiomer, can be determined using techniques like chiral HPLC or by measuring the optical rotation of the sample with a polarimeter. mdpi.comwikipedia.org

Derivatization of the Amine Functionality

The primary amine group in this compound is a versatile functional handle for the introduction of a wide array of substituents through acylation, sulfonylation, N-alkylation, and N-arylation reactions. These transformations are fundamental in modifying the molecule's properties and for its use as a building block in more complex syntheses.

Acylation and Sulfonylation Reactions

The reaction of this compound with acylating and sulfonylating agents provides access to a range of amide and sulfonamide derivatives. Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, sulfonylation is carried out with sulfonyl chlorides. These reactions are generally high-yielding and proceed under mild conditions.

Table 1: Examples of Acylation and Sulfonylation Reagents

| Reagent Type | Example Reagent | Product Type |

| Acyl Chloride | Acetyl chloride | N-acetyl amide |

| Acid Anhydride | Acetic anhydride | N-acetyl amide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-sulfonyl amide (Sulfonamide) |

While specific studies on the acylation and sulfonylation of this compound are not extensively documented in publicly available literature, the general reactivity of primary amines suggests that these transformations are readily achievable. The resulting amides and sulfonamides can exhibit altered biological activities and physicochemical properties compared to the parent amine.

N-Alkylation and N-Arylation Strategies

The introduction of alkyl or aryl groups at the nitrogen atom of this compound can be accomplished through various N-alkylation and N-arylation strategies. N-alkylation can be performed using alkyl halides, where the amine acts as a nucleophile. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl substituents.

N-arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond between the amine and an aryl halide, typically catalyzed by a palladium complex. These methods provide access to a diverse set of N-substituted derivatives.

Formation of Amides and Ureas for Further Synthesis

The amine functionality of this compound is a key site for the formation of amides and ureas, which can serve as intermediates for further synthetic transformations. Amide formation is generally accomplished by reacting the amine with a carboxylic acid, often activated with a coupling agent, or with an acyl chloride or ester. libretexts.org

Urea (B33335) derivatives can be synthesized by reacting the amine with an isocyanate. Alternatively, the reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of a second amine, can also yield ureas. nih.gov These urea derivatives are of interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. nih.gov

Reactions Involving the Alkene Moiety

The terminal double bond in this compound offers a site for various addition and modification reactions, including epoxidation, hydrogenation, and hydroamination.

Stereoselective Epoxidation Reactions

The epoxidation of the alkene moiety in this compound would introduce an oxirane ring, a versatile functional group for further transformations. Stereoselective epoxidation methods, such as those employing chiral catalysts or reagents, could potentially afford diastereomerically enriched epoxides, given the presence of a stereocenter in the parent molecule. However, specific studies detailing the stereoselective epoxidation of this particular compound are not readily found in the surveyed literature.

Hydrogenation and Hydroamination Studies

Hydrogenation of the carbon-carbon double bond in this compound would yield the corresponding saturated amine, (2R)-6-methylheptan-2-amine. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The hydrogenation of the related ketone, 6-methyl-5-hepten-2-one, has been studied, suggesting that the alkene hydrogenation is a feasible transformation. researchgate.net

Hydroamination, the addition of an N-H bond across the double bond, represents another potential transformation. This reaction can be catalyzed by various metal complexes and could lead to the formation of diamine products. As with other specific reactions of this compound, detailed hydroamination studies on this compound are not widely reported.

Cyclization Reactions Triggered by the Alkene

The presence of both a nucleophilic amine and an electrophilic (upon activation) alkene within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions. Such reactions would lead to the formation of substituted piperidine (B6355638) rings, which are prevalent scaffolds in many natural products and pharmaceuticals. The specific outcomes of these cyclizations would be highly dependent on the reaction conditions, particularly the nature of the catalyst or promoter used.

One of the most straightforward hypothetical cyclizations is an acid-catalyzed intramolecular hydroamination. In the presence of a strong acid, the alkene can be protonated to form a tertiary carbocation at the C6 position. This highly electrophilic center would then be readily attacked by the lone pair of the amine nitrogen in a 6-exo-tet cyclization, which is generally favored according to Baldwin's rules. The subsequent deprotonation of the resulting ammonium (B1175870) ion would yield a mixture of cis- and trans-2,2,6-trimethylpiperidine derivatives. The stereochemical outcome at the C2 position would depend on whether the reaction proceeds with retention or inversion of configuration, or through a pathway that allows for epimerization.

Alternatively, transition metal catalysis could be employed to effect a more controlled cyclization. For instance, palladium-catalyzed reactions, such as the aza-Wacker reaction, are well-known for the cyclization of alkenyl amines. researchgate.net In a typical aza-Wacker type mechanism, a palladium(II) catalyst would coordinate to the alkene, rendering it susceptible to nucleophilic attack by the amine. This would be followed by a series of steps, potentially involving β-hydride elimination and reductive elimination, to afford the cyclized product and regenerate the catalyst. The regioselectivity and stereoselectivity of such reactions are often influenced by the ligand environment of the metal catalyst.

Gold-catalyzed cyclizations of unsaturated amines have also been reported, proceeding through the activation of the C-C multiple bond towards nucleophilic attack. nih.gov The reaction of this compound with a gold catalyst could potentially lead to the formation of a six-membered heterocyclic ring.

The following table summarizes potential cyclization strategies applicable to this compound based on known reactions of similar alkenyl amines.

| Reaction Type | Catalyst/Reagent | Potential Product(s) | General Mechanistic Pathway |

| Acid-Catalyzed Hydroamination | H₂SO₄, HCl, etc. | 2,2,6-Trimethylpiperidines | Protonation of alkene, nucleophilic attack by amine |

| Aza-Wacker Cyclization | Pd(II) salts (e.g., PdCl₂) | Substituted Piperidines | π-complexation, intramolecular aminopalladation |

| Gold-Catalyzed Cyclization | Au(I) or Au(III) complexes | Substituted Piperidines | Activation of alkene by Lewis acidic gold catalyst |

It is important to note that the specific reaction conditions would need to be optimized to favor the desired cyclization pathway and to control the stereochemical outcome.

Stereochemical Stability and Epimerization Studies of this compound

The stereochemical integrity of the chiral center at C2 is crucial for the potential applications of this compound in asymmetric synthesis or as a chiral building block. The stability of this stereocenter to epimerization depends on the reaction conditions to which the molecule is subjected.

Under typical, mild conditions (e.g., neutral or moderately basic/acidic environments at ambient temperature), the C-N bond at the stereocenter is expected to be stable, and the risk of epimerization is low. The primary amine itself does not have a direct, low-energy pathway for inversion of the carbon stereocenter.

However, epimerization could become a concern under more forcing conditions or if the amine is transformed into a different functional group. For example, if the amine were to be oxidized to an imine, the C2 carbon would become sp²-hybridized and thus achiral. Subsequent reduction of the imine would likely lead to a racemic or diastereomeric mixture of the amine.

Another potential pathway for epimerization, though less likely for a primary amine, involves the deprotonation of the C2 hydrogen. This would require a strong base and would be facilitated if the nitrogen were part of a good leaving group, which would increase the acidity of the C-H bond. However, given the pKa of a typical C-H bond of this type, this is not a facile process.

In the context of peptide synthesis, amino acid epimerization is a known side reaction, often base-catalyzed through the deprotonation of the α-carbon. nih.gov While this compound is not an amino acid, similar principles regarding the stability of a stereocenter adjacent to a nitrogen-containing group apply.

The following table outlines factors that could potentially influence the stereochemical stability of this compound.

| Factor | Potential for Epimerization | Reasoning |

| High Temperature | Increased | Provides energy to overcome activation barriers for racemization pathways. |

| Strong Base | Possible | Deprotonation at C2 to form a carbanion, followed by reprotonation. |

| Oxidizing Agents | High (if imine is formed) | Formation of an achiral imine intermediate. |

| Acidic Conditions | Generally Low | Protonation occurs on the nitrogen, which does not directly affect the C2 stereocenter. |

Mechanistic Investigations of Key Reactions

Given the absence of specific experimental studies on the reactions of this compound, this section will propose a plausible mechanism for a hypothetical acid-catalyzed intramolecular cyclization, a key potential transformation for this molecule.

Proposed Mechanism for Acid-Catalyzed Intramolecular Cyclization:

The reaction is initiated by the protonation of the alkene by a strong acid (e.g., H₂SO₄). The proton adds to the less substituted carbon of the double bond (C5), following Markovnikov's rule, to generate a more stable tertiary carbocation at C6.

Step 1: Protonation of the Alkene

Illustration of the alkene double bond of this compound attacking a proton (H⁺) from an acid source, leading to the formation of a carbocation at C6.

This carbocation is a powerful electrophile. The next step is the intramolecular nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine group. This is a 6-exo-tet cyclization, which is kinetically and thermodynamically favored.

Step 2: Intramolecular Nucleophilic Attack

Illustration of the lone pair of the nitrogen atom attacking the carbocation at C6, forming a new C-N bond and a six-membered ring. The nitrogen atom now bears a positive charge.

The product of this step is a protonated piperidine derivative . The final step of the reaction is the deprotonation of the nitrogen atom by a weak base (such as water or the conjugate base of the acid catalyst) to regenerate a neutral amine and release the catalyst.

Step 3: Deprotonation

Illustration of a base (B:) abstracting a proton from the positively charged nitrogen atom, yielding the final neutral piperidine product.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum would display signals corresponding to the different proton environments, while the ¹³C NMR spectrum would reveal the eight distinct carbon atoms.

Two-dimensional (2D) NMR techniques provide further clarity by showing correlations between different nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on C-2 and C-3, C-3 and C-4, and C-4 and C-5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for assigning specific proton signals to their corresponding carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for piecing together the complete carbon skeleton and confirming the placement of functional groups. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1-CH₃ | ~1.1 | ~23 |

| 2-CH | ~2.9 | ~49 |

| 3-CH₂ | ~1.4 | ~38 |

| 4-CH₂ | ~2.0 | ~23 |

| 5-CH | ~5.1 | ~124 |

| 6-C | N/A | ~132 |

| 7-CH₃ | ~1.7 | ~26 |

| 8-CH₃ | ~1.6 | ~18 |

| NH₂ | ~1.5 (broad) | N/A |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Chiral Shift Reagents in NMR for Enantiomeric Purity Assessment

Determining the enantiomeric purity of a chiral amine is critical. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs) or chiral derivatizing agents (CDAs), provides a powerful method for this assessment. nih.govlibretexts.orgrsc.org These reagents interact with the enantiomers to form diastereomeric complexes, which exhibit distinct NMR signals. libretexts.orgrsc.org

Lanthanide-based CSRs, for example, can induce significant chemical shift differences between the signals of the R and S enantiomers, allowing for their quantification by integrating the respective peaks in the NMR spectrum. libretexts.org Another approach involves using chiral derivatizing agents like (S)-BINOL derivatives, which form diastereomers with the amine, leading to well-resolved signals in the ¹H-NMR spectrum that can be used to determine enantiomeric excess. rsc.org

Mass Spectrometry (MS) Applications in Characterizing this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. acs.org This precision allows for the determination of the elemental formula of this compound, which is C₈H₁₇N. nih.gov By comparing the experimentally measured exact mass to the calculated mass of the proposed formula, the elemental composition can be confidently confirmed.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. mdpi.com In a typical experiment, the molecular ion of this compound is first selected and then subjected to collision-induced dissociation. This process breaks the ion into smaller fragments. The analysis of these fragment ions provides valuable information about the molecule's structure. arkat-usa.org For aliphatic amines, a dominant fragmentation pathway is the alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The resulting fragmentation pattern is a characteristic fingerprint that helps to confirm the structure of the amine.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. dtic.mil The frequencies of these vibrations are characteristic of specific functional groups, making these methods ideal for functional group analysis. youtube.com

For this compound, the key functional groups are the primary amine (NH₂) and the carbon-carbon double bond (C=C).

Primary Amine (NH₂) Vibrations: Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. youtube.comspectroscopyonline.com An N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹. spectroscopyonline.comorgchemboulder.com A broader N-H wagging band can also be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

Alkene (C=C) Vibrations: A C=C stretching vibration of medium intensity is typically observed around 1680-1640 cm⁻¹. The =C-H stretching vibrations appear above 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range. orgchemboulder.comaip.org

Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3500-3300 (two bands) youtube.comspectroscopyonline.com |

| Primary Amine | N-H Bend (Scissor) | 1650-1580 spectroscopyonline.comorgchemboulder.com |

| Primary Amine | N-H Wag | 910-665 orgchemboulder.com |

| Alkene | C=C Stretch | 1680-1640 |

| Alkene | =C-H Stretch | >3000 |

| Aliphatic Amine | C-N Stretch | 1250-1020 orgchemboulder.comaip.org |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy provides a powerful, non-destructive means to elucidate the absolute configuration of chiral molecules like this compound. The key techniques in this domain are Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD). These methods are particularly valuable when crystallographic techniques are not feasible. Current time information in Bangkok, TH. In conjunction with quantum chemical calculations, ORD and ECD can offer definitive stereochemical assignments. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve is characteristic of a specific enantiomer. For a chiral molecule like this compound, the ORD spectrum is expected to exhibit a Cotton effect in the region of the electronic transitions of its chromophores. The primary chromophore in this aliphatic amine is the N-H group, which has a weak n → σ* transition in the far ultraviolet region.

The sign and shape of the Cotton effect in an ORD spectrum are directly related to the stereochemistry of the chiral center. For this compound, a plain positive or negative curve would be expected at wavelengths away from an absorption maximum. The determination of the absolute configuration via ORD would typically involve comparing the experimentally measured ORD curve with that predicted by theoretical calculations or by applying empirical rules such as the Octant Rule, although the latter is more established for ketones. libretexts.org

Due to the absence of specific published experimental ORD data for this compound, a hypothetical data table is presented below for illustrative purposes. This table demonstrates the type of data that would be collected in an ORD experiment. The values are based on typical observations for simple chiral amines.

Hypothetical Optical Rotatory Dispersion Data for this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 650 | +10.5 |

| 589 (D-line) | +12.8 |

| 500 | +18.2 |

| 400 | +25.6 |

| 300 | +40.1 |

| 250 | +65.7 |

| 220 | +150.0 (Peak) |

| 210 | +80.5 |

| 200 | -50.3 (Trough) |

Note: This data is illustrative and does not represent actual measured values.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum consists of positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores. For this compound, the amine group acts as the primary chromophore.

The absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum calculated for a known configuration (e.g., the 'R' configuration) using time-dependent density functional theory (TD-DFT). frontiersin.orgacs.org A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.gov The sign of the Cotton effects in the ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore.

While specific experimental ECD data for this compound is not available in the surveyed literature, a hypothetical data table is provided to illustrate the expected findings from such an analysis. The table outlines the key parameters of the Cotton effects that would be observed.

Hypothetical Electronic Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |

| 215 | +8500 | n → σ |

| 195 | -4200 | σ → σ |

Note: This data is illustrative and does not represent actual measured values.

Computational and Theoretical Studies of 2r 6 Methyl 5 Hepten 2 Amine

Quantum Chemical Calculations for Conformational Analysis

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and chemical properties. For a flexible molecule like (2R)-6-Methyl-5-hepten-2-amine, with multiple rotatable bonds, numerous conformations can exist. Quantum chemical calculations are employed to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles of the molecule, a potential energy surface can be mapped. This process reveals the various low-energy conformations, often referred to as rotamers. frontiersin.org For similar amino alcohols, this analysis has identified that the interplay of intramolecular hydrogen bonds and steric hindrance governs the conformational landscape. frontiersin.org In the case of this compound, the interaction between the amine group and the π-system of the double bond, as well as steric effects from the methyl groups, would be critical factors in determining the preferred conformations.

Table 1: Illustrative Conformational Analysis Data for a Chiral Amine

| Conformer | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° (gauche) | 0.00 | 65 |

| 2 | 180° (anti) | 1.20 | 25 |

| 3 | -60° (gauche) | 2.50 | 10 |

This table is for illustrative purposes and represents typical data obtained from conformational analysis of a chiral amine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, electrostatic potential, and reactivity indices. These calculations are instrumental in understanding how this compound might behave in chemical reactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For amine-containing compounds, the nitrogen lone pair often contributes significantly to the HOMO, making the amine group a primary site for electrophilic attack.

Table 2: Predicted Electronic Properties of a Model Amine using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

This table contains example data that would be generated from DFT calculations on a molecule like this compound.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movement and interactions within a specific environment, such as in a solvent or at an interface. ulisboa.pt

For this compound, MD simulations could be used to study its behavior in aqueous solution, revealing how water molecules arrange around the hydrophobic and hydrophilic parts of the molecule. Such simulations can also be used to understand its partitioning between different phases, which is crucial for applications in areas like extraction or drug delivery. The force fields used in these simulations are parameterized to reproduce experimental data, such as density and enthalpy of vaporization, for similar classes of compounds. ulisboa.pt

In Silico Docking Studies for Protein Interactions

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, or ligand, might interact with a protein target.

Given the chiral nature of this compound, its interaction with biological macromolecules would likely be stereospecific. Docking studies could be performed to investigate its potential binding to various enzymes or receptors. The results of these simulations would provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is invaluable for identifying potential biological targets and for the rational design of new molecules with specific biological activities.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a compound. For this compound, methods like DFT can be used to calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net

The calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of functional groups. researchgate.net Similarly, the chemical shifts in NMR spectroscopy can be predicted, providing detailed information about the chemical environment of each atom in the molecule. These computational predictions are a powerful tool for structural elucidation and for the interpretation of experimental spectroscopic data.

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data for a Related Compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| ¹³C NMR Chemical Shift (C-N) | 55 ppm | 53 ppm |

| ¹H NMR Chemical Shift (CH-N) | 3.1 ppm | 3.0 ppm |

This table illustrates the typical agreement between computationally predicted and experimentally measured spectroscopic data for a similar amine.

Applications of 2r 6 Methyl 5 Hepten 2 Amine in Advanced Organic Synthesis

As a Chiral Building Block in Natural Product Synthesis

The stereochemically defined structure of (2R)-6-Methyl-5-hepten-2-amine makes it an attractive starting material for the enantioselective synthesis of natural products. The chiral amine functionality allows for the introduction of nitrogen in a controlled stereochemical manner, while the heptene (B3026448) backbone provides a scaffold common to many natural molecules.

Terpenoids are a vast class of natural products built from five-carbon isoprene (B109036) units. The carbon skeleton of this compound is closely related to these structures, positioning it as an ideal synthon for creating nitrogen-containing terpenoids or "terpenoid alkaloids."

The synthetic utility of this carbon skeleton is well-established through its ketone analogue, 6-methyl-5-hepten-2-one (B42903) (also known as sulcatone). chemicalbook.comnist.govnih.gov Sulcatone is a key intermediate in the industrial synthesis of numerous important terpenoids, including fragrances like linalool (B1675412) and citral, and essential vitamins such as Vitamin A and Vitamin E. chemicalbook.com The established pathways to these molecules from sulcatone underscore the value of this specific C8 framework.

This compound can be viewed as a chiral, aminated version of this framework. Its precursor, (2R)-6-methyl-5-hepten-2-ol ((R)-sulcatol), is a known aggregation pheromone, highlighting the biological relevance of this chiral structure. koreascience.kr By providing a direct route to incorporate a chiral amine, this compound serves as a valuable building block for synthesizing complex nitrogenous isoprenoids that would otherwise require more elaborate synthetic routes.

Table 1: Key Terpenoid Intermediates Synthesized from the 6-Methyl-5-hepten-2-one Skeleton

| Compound | Formula | Significance |

|---|---|---|

| 6-Methyl-5-hepten-2-one (Sulcatone) | C₈H₁₄O | Precursor for terpenoid synthesis. chemicalbook.comnih.gov |

| Linalool | C₁₀H₁₈O | Widely used fragrance and flavor ingredient. chemicalbook.com |

| Citral | C₁₀H₁₆O | Key component in citrus scents; precursor to Vitamin A. chemicalbook.com |

| Vitamin A | C₂₀H₃₀O | Essential nutrient for vision, immune function. chemicalbook.com |

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The presence of a chiral amine makes this compound a suitable starting point for the synthesis of certain alkaloids, particularly those possessing an isoprenoid tail. General strategies in alkaloid synthesis often rely on the use of such chiral synthons to build complex, polycyclic systems with high stereochemical control. researchgate.net

While specific total syntheses of alkaloids employing this exact amine are not widely documented, its structural motifs are present in various biologically active molecules. Chiral amines are fundamental components of many pharmaceuticals, where the stereochemistry at the nitrogen-bearing carbon is often crucial for pharmacological activity. researchgate.net The combination of chirality and a lipophilic isoprenoid chain in this compound makes it a promising candidate for constructing novel amine-containing compounds with potential biological applications.

Utilization in Asymmetric Organocatalysis

Asymmetric organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in chemical synthesis. Chiral primary amines are a cornerstone of this field, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.orgsioc-journal.cnrsc.org

Simple chiral primary amines are often elaborated into more complex and effective catalysts. thieme-connect.com A common strategy involves converting them into chiral primary-tertiary diamines, which can act as bifunctional catalysts. thieme-connect.com For this compound, this could be achieved by reacting the primary amine with a molecule containing a tertiary amine and a suitable electrophilic group.

Another approach is the use of a primary amine in conjunction with a Brønsted acid co-catalyst. thieme-connect.com The acid assists in the formation of the reactive intermediates and can help organize the transition state through hydrogen bonding, enhancing enantioselectivity. The design of catalysts derived from this compound would leverage its inherent chirality, with the isoprenoid tail providing a specific steric environment that could influence the stereochemical outcome of catalyzed reactions.

Chiral primary amine organocatalysts are known to effectively catalyze a range of important carbon-carbon bond-forming reactions. rsc.orgsioc-journal.cn The mechanism typically involves the reversible reaction of the amine catalyst with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. rsc.org This enamine then acts as a nucleophile, attacking an electrophile in an enantioselective manner.

Key transformations enabled by this catalytic mode include:

Asymmetric Michael Additions: The conjugate addition of aldehydes or ketones to electron-deficient olefins like nitroalkenes. rsc.org

Asymmetric Aldol (B89426) Reactions: The reaction between an enamine (from a ketone) and an aldehyde to form a β-hydroxy ketone with high stereocontrol. thieme-connect.com

Asymmetric Mannich Reactions: The addition of an enamine to an imine, producing chiral β-amino carbonyl compounds.

A catalyst derived from this compound would be expected to perform in these roles, with its specific structure potentially offering unique selectivity profiles compared to more common proline- or cinchona alkaloid-derived catalysts.

Table 2: Representative Reactions Catalyzed by Chiral Primary Amines

| Reaction Type | Reactants | Product Type | Catalytic Intermediate |

|---|---|---|---|

| Michael Addition | Ketone/Aldehyde + Nitroolefin | γ-Nitro Carbonyl | Enamine rsc.org |

| Aldol Reaction | Ketone + Aldehyde | β-Hydroxy Ketone | Enamine thieme-connect.com |

| Diels-Alder Reaction | Diene + α,β-Unsaturated Aldehyde | Cyclohexene Derivative | Iminium Ion |

Precursor in the Development of Chiral Ligands for Transition Metal Catalysis

Transition metal catalysis is a pillar of modern synthetic chemistry, and the performance of these catalysts is critically dependent on the ligands coordinated to the metal center. Chiral ligands are essential for achieving high enantioselectivity in reactions such as asymmetric hydrogenation, amination, and cross-coupling. nih.govacs.org

Chiral amines are highly valuable precursors for synthesizing a wide variety of chiral ligands. The nitrogen atom can be a coordination site itself, or the amine can serve as a handle for introducing other ligating groups, such as phosphines. The steric and electronic properties of this compound make it an intriguing candidate for ligand development. Its chiral center is close to the coordinating nitrogen atom, which can effectively transmit stereochemical information to the metal's active site. The isoprenoid tail provides significant steric bulk, which can create a well-defined chiral pocket around the metal, influencing substrate approach and enhancing selectivity. acs.orgnih.gov

Potential ligand types that could be synthesized from this compound include:

Chiral Diamine Ligands: By N-alkylation with a second nitrogen-containing moiety.

Chiral Amino-Phosphine (P,N) Ligands: Through reaction with a chlorophosphine. These are highly successful ligands for reactions like asymmetric hydrogenation.

Chiral Schiff Base Ligands: By condensation with a salicylaldehyde (B1680747) derivative to create N,O-ligands.

These ligands, when complexed with metals such as rhodium, iridium, palladium, or ruthenium, could form catalysts for a broad array of asymmetric transformations, driven by the unique structural features of the parent amine. nih.govnih.govrsc.org

Role in Material Science Applications (e.g., Chiral Polymers, Ligands in Metal-Organic Frameworks)

The unique stereochemistry and functional groups of this compound make it a promising candidate for the synthesis of advanced materials with tailored chiral properties.

Chiral Polymers:

Chiral polymers are macromolecules that possess stereogenic centers, leading to specific three-dimensional structures that can interact selectively with other chiral molecules. researchgate.netbiu.ac.il The incorporation of this compound as a monomer or a chiral auxiliary during polymerization could impart chirality to the resulting polymer chain.

The primary amine group of this compound can be readily functionalized, for example, by conversion to a polymerizable group such as an acrylamide (B121943) or a vinyl-substituted derivative. Polymerization of such a monomer would lead to a chiral polymer where the stereocenter of the original amine dictates the polymer's tacticity (the spatial arrangement of chiral centers along the chain). wikipedia.org This could lead to materials with unique optical properties or capabilities for enantioselective separations.

The general approach for creating chiral polymers from chiral monomers is a well-established strategy. researchgate.net The terpene-derived structure of this compound offers the added benefit of a hydrophobic backbone, which could influence the physical properties of the resulting polymer, such as its solubility and thermal stability.

Ligands in Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.netacs.org Chiral MOFs, which are built using chiral organic linkers, have garnered significant interest for their applications in enantioselective catalysis, separation, and sensing. rsc.orgresearchgate.net

This compound can be envisioned as a precursor to chiral ligands for MOF synthesis. The amine functionality can be used as a handle to introduce coordinating groups, such as carboxylates or pyridyls, which are necessary for binding to the metal centers in the MOF structure. The inherent chirality of the this compound backbone would then be transferred to the resulting MOF, creating a chiral porous environment.

The potential synthetic pathway could involve the modification of the amine to incorporate dicarboxylic acids or other multidentate coordinating moieties. The resulting chiral ligand could then be reacted with various metal salts under solvothermal conditions to generate novel chiral MOFs. The specific properties of these MOFs, such as pore size and functionality, could be tuned by the choice of the metal ion and the exact structure of the ligand derived from this compound.

Design and Synthesis of Advanced Pharmacophores and Probes

Chiral amines are crucial components in a vast number of pharmaceuticals and bioactive molecules, as their specific stereochemistry is often essential for selective interaction with biological targets. acs.orgnih.govresearchgate.netsigmaaldrich.comvapourtec.com The structure of this compound, being a derivative of the naturally occurring terpene skeleton, makes it an attractive scaffold for the design of new pharmacophores and chemical probes.

Advanced Pharmacophores:

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The chiral center and the lipophilic isoprenoid tail of this compound are key features that can be exploited in drug design.

This molecule could serve as a starting material for the synthesis of a library of compounds with potential therapeutic applications. The primary amine can be derivatized to form amides, sulfonamides, or secondary and tertiary amines, allowing for the exploration of a wide chemical space. These derivatives could be screened for activity against various biological targets, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels, where the chirality is expected to play a critical role in binding and efficacy.

Chemical Probes:

Chemical probes are small molecules used to study and manipulate biological systems. The development of chiral probes is particularly important for investigating the stereospecificity of biological processes. This compound could be elaborated into chiral probes by incorporating reporter groups such as fluorophores, biotin (B1667282) tags, or photo-cross-linking moieties.

For instance, a fluorescent dye could be attached to the amine group, yielding a chiral fluorescent probe. Such a probe could be used in cellular imaging to visualize the localization of its biological target or to study enantioselective transport processes across cell membranes. The terpene-like structure might also facilitate membrane permeability, a desirable property for intracellular probes.

While the direct synthesis and application of such advanced molecules from this compound are yet to be reported in detail, the foundational principles of medicinal chemistry and chemical biology strongly support its potential as a valuable chiral building block.

Biochemical Interactions and Preclinical in Vitro Mechanistic Studies of 2r 6 Methyl 5 Hepten 2 Amine

Enzymatic Biotransformation of (2R)-6-Methyl-5-hepten-2-amine

Role of Monoamine Oxidases and Cytochrome P450 Enzymes

No specific studies were identified that investigated the metabolism of this compound by monoamine oxidases (MAOs) or cytochrome P450 (CYP450) enzymes. As a primary amine, it is plausible that this compound could be a substrate for MAO-A or MAO-B, which are key enzymes in the catabolism of endogenous and exogenous amines. Similarly, CYP450 enzymes are known to be involved in the phase I metabolism of a wide array of xenobiotics, and their role in the potential oxidation or other modifications of this compound would need to be experimentally determined.

Substrate Specificity and Kinetic Studies with Relevant Enzymes

Without experimental data, it is not possible to provide information on the substrate specificity or the kinetic parameters (e.g., K_m, V_max) of this compound with any enzyme. Such studies would be crucial to understanding the rate and capacity of its metabolism.

Interaction with Biological Receptors and Targets (in vitro mechanistic focus)

Binding Affinity Studies with Isolated Receptors

There is a lack of published research detailing the binding affinity of this compound to any isolated biological receptors. To determine its pharmacological profile, competitive binding assays with a panel of known receptors would be necessary.

Elucidation of Molecular Mechanisms of Action in vitro

In the absence of binding affinity data, the molecular mechanism of action of this compound remains unelucidated. Functional assays, such as second messenger analysis or electrophysiological recordings in cell-based models, would be required to understand its effects at a molecular level.

Metabolomic Profiling of this compound in Biological Systems (non-clinical in vitro models)

No metabolomic studies of this compound in in vitro biological systems (e.g., liver microsomes, hepatocytes) have been reported. Such studies would involve the use of techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to identify and quantify its metabolites, providing insight into its biotransformation pathways.

Cell-Free System Analysis of Biochemical Pathways Involving this compound

Comprehensive searches of scientific literature and biochemical databases did not yield specific preclinical data on the interactions of this compound within cell-free systems. While information is available for structurally related compounds, such as the ketone analogue 6-methyl-5-hepten-2-one (B42903) and the primary amine geranylamine, there is a lack of published research detailing the direct enzymatic assays, receptor binding affinities, or other biochemical pathway analyses for this compound itself.

Therefore, detailed research findings and data tables regarding the cell-free system analysis of this compound cannot be provided at this time. Further experimental research would be required to elucidate its specific biochemical interactions and mechanisms of action in an in vitro, cell-free environment.

Future Directions and Emerging Research Avenues for 2r 6 Methyl 5 Hepten 2 Amine

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on minimizing waste and enhancing efficiency. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, aligns perfectly with these goals. The integration of (2R)-6-Methyl-5-hepten-2-amine into continuous flow systems presents a significant opportunity for the sustainable synthesis of chiral molecules.

Continuous flow reactors offer numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and process intensification. whiterose.ac.uk For the synthesis of chiral amines and their derivatives, flow chemistry can be combined with biocatalysis or chemocatalysis to achieve high enantioselectivity and productivity. nih.govrsc.org For instance, immobilized enzymes, such as transaminases, can be used in packed-bed reactors to catalyze the asymmetric amination of ketones in a continuous manner, offering a green and efficient route to chiral amines like this compound. nih.govrsc.org

Furthermore, flow chemistry facilitates the use of otherwise hazardous reagents or reaction conditions with greater control. vapourtec.com This could enable the development of novel synthetic routes to this compound and its derivatives that are not feasible under traditional batch conditions. The ability to precisely control reaction parameters in a flow system can lead to higher yields, reduced by-product formation, and easier purification, all contributing to a more sustainable manufacturing process. whiterose.ac.ukvapourtec.com

Table 1: Advantages of Flow Chemistry for the Synthesis of Chiral Amines

| Feature | Description | Reference |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risks associated with exothermic reactions or the use of hazardous materials. | vapourtec.com |

| Improved Efficiency | Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivity. | whiterose.ac.uk |

| Process Intensification | Continuous operation allows for higher throughput and productivity compared to batch processes. | whiterose.ac.uk |

| Automation | Flow systems can be readily automated, enabling high-throughput screening of reaction conditions and library synthesis. | nih.gov |

| Sustainability | Reduced solvent usage, energy consumption, and waste generation contribute to a greener chemical process. | whiterose.ac.uk |

Advanced Spectroscopic Probes Derived from this compound

The primary amine functionality of this compound makes it an ideal candidate for the development of advanced spectroscopic probes. These probes are molecules designed to detect and quantify specific analytes or to report on the local environment through changes in their spectroscopic properties, such as fluorescence. nih.govnih.gov

The amine group can be readily functionalized with a variety of fluorophores, chromophores, or other reporter groups. thermofisher.comaatbio.com For example, amine-reactive dyes containing succinimidyl esters or isothiocyanates can be coupled to the primary amine of this compound to create fluorescent probes. aatbio.comacs.org The inherent chirality of the this compound backbone can be exploited to develop chiroptical probes that are sensitive to the stereochemistry of their binding partners.

The development of ratiometric fluorescent probes from primary amines allows for more accurate and reliable detection by measuring the ratio of fluorescence intensities at two different wavelengths, which can minimize the effects of environmental factors and probe concentration. nih.gov Such probes derived from this compound could find applications in various fields, including bioimaging, environmental sensing, and materials science.

Table 2: Potential Applications of Spectroscopic Probes from this compound

| Application Area | Description |

| Bioimaging | Visualizing the localization and dynamics of specific biomolecules within living cells and organisms. |

| Environmental Sensing | Detecting and quantifying pollutants or other substances of interest in environmental samples. |

| Materials Science | Probing the structure and properties of polymers and other materials at the molecular level. |

| Chiral Recognition | Developing sensors that can distinguish between different enantiomers of a chiral molecule. |

Expanding the Scope of Organocatalytic Applications

Chiral primary amines are powerful organocatalysts that can mediate a wide range of asymmetric transformations. rsc.orgsioc-journal.cn They function by forming transient chiral enamines or iminium ions with carbonyl compounds, thereby activating them towards nucleophilic attack. sioc-journal.cnthieme-connect.com this compound, with its chiral center and primary amine group, has the potential to be a versatile catalyst in this context.

Research in this area is focused on expanding the repertoire of reactions that can be catalyzed by chiral primary amines. rsc.org This includes developing new catalytic cycles and applying these catalysts to challenging transformations, such as the synthesis of complex natural products and pharmaceuticals. thieme-connect.com For example, primary amine catalysts have been shown to be effective in asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions. mdpi.com

The steric and electronic properties of the this compound backbone can be tuned by derivatization to optimize its catalytic activity and selectivity for specific reactions. This could involve the introduction of additional functional groups that can participate in hydrogen bonding or other non-covalent interactions to stabilize the transition state of the catalyzed reaction.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties of this compound Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. aihub.orguva.nl These computational tools can be used to predict the reactivity, properties, and biological activity of molecules, thereby accelerating the discovery and development of new chemical entities. nih.govmit.edu

For this compound and its derivatives, ML models can be trained on existing experimental data to predict a wide range of properties. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the catalytic performance of different amine derivatives in a particular reaction. nih.gov This allows for the in silico screening of large virtual libraries of potential catalysts, identifying the most promising candidates for experimental validation.

Biomedical Research Tool Development

The unique structural features of this compound make it an attractive scaffold for the development of novel biomedical research tools. Its primary amine group provides a convenient handle for conjugation to biomolecules or for incorporation into larger molecular frameworks. thermofisher.com

One promising area is the development of chemical probes to study biological processes. By attaching a reporter group, such as a fluorophore or a photoaffinity label, to the this compound core, researchers can create tools to visualize and manipulate biological targets in living systems. The chirality of the molecule can also be leveraged to achieve stereospecific interactions with biological macromolecules.

Furthermore, derivatives of this compound could serve as building blocks for the synthesis of new bioactive compounds. Its structural motifs are found in some natural products and pharmacologically active molecules. koreascience.krchemicalbook.comnih.gov By exploring the chemical space around this scaffold, it may be possible to identify new leads for drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-6-Methyl-5-hepten-2-amine, and how can reaction conditions be optimized to enhance enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes or organocatalysts) is preferred to achieve high enantiomeric excess (ee). Reaction parameters such as temperature, solvent polarity, and catalyst loading should be systematically varied and monitored via chiral HPLC or polarimetry. For example, kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) could minimize racemization . Post-synthesis purification via recrystallization or chromatography with chiral stationary phases (e.g., cellulose derivatives) further improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and 2D NOESY, can confirm stereochemistry by analyzing coupling constants and spatial proximity of protons. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm), while mass spectrometry (MS) validates molecular weight. Cross-referencing experimental data with computational simulations (e.g., DFT for predicted chemical shifts) ensures accuracy .

Q. How should researchers handle the storage and stability of this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in amber vials to prevent oxidation and photodegradation. Regular stability assessments via GC-MS or HPLC under varying conditions (pH, temperature) identify degradation products. For long-term storage, lyophilization or formulation with stabilizing agents (e.g., antioxidants) is recommended .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data of this compound across different in vitro models be resolved?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay protocols, or metabolite interference. Standardize experimental conditions (e.g., cell passage number, serum-free media) and include positive/negative controls. Use isotopic labeling (e.g., -tagged compounds) to track metabolic stability and validate target engagement. Meta-analyses of published data, accounting for variables like IC calculation methods, clarify inconsistencies .

Q. What computational modeling approaches are suitable for predicting the metabolic pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts reactive sites for phase I metabolism (e.g., oxidation at the heptenyl chain). Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) identifies likely metabolites. Validate predictions using in vitro hepatocyte assays or microsomal incubations followed by LC-HRMS. Compare results with in vivo pharmacokinetic studies (e.g., AUC, T) to refine models .

Q. What strategies mitigate enantiomeric impurities during large-scale synthesis of this compound?

- Methodological Answer : Implement Quality by Design (QbD) principles to optimize chiral catalyst efficiency and reaction kinetics. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor ee in real-time. Crystallization-induced asymmetric transformation (CIAT) leverages solubility differences between enantiomers for in situ purification. Regulatory-grade chiral columns ensure final product compliance with pharmacopeial standards .

Q. How do environmental factors (pH, temperature) influence the degradation kinetics of this compound?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use Arrhenius plots to extrapolate degradation rates at ambient conditions. Identify degradation products via LC-MS and assess toxicity using QSAR models. Adjust formulation buffers (e.g., citrate for pH 3–6) to enhance stability in aqueous matrices .

Data Contradiction & Validation

Q. What multi-technique approaches validate conflicting spectral data for this compound?

- Methodological Answer : Combine X-ray crystallography for absolute configuration confirmation with vibrational circular dichroism (VCD) to resolve ambiguous NMR/IR data. Cross-validate with synthetic analogs (e.g., (2S)-enantiomer) to isolate stereospecific signals. Public databases like NIST Chemistry WebBook provide reference spectra for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.